1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a 1-methylcyclopropyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-aminopyridine with 1-methylcyclopropyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The presence of the pyrrole and pyridine rings allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is studied for its effects on cell proliferation, apoptosis, and migration, making it valuable in cancer research.
Chemical Biology: It serves as a tool compound for studying various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis and reduce the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the 1-methylcyclopropyl group, making it less sterically hindered and potentially less selective in its biological activity.
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-iodo-5-(trifluoromethyl)-: Contains additional substituents that may alter its reactivity and biological properties.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- is unique due to the presence of the 1-methylcyclopropyl group, which can enhance its selectivity and potency as a kinase inhibitor. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2/c1-11(3-4-11)9-6-7-8(12)2-5-13-10(7)14-9/h2,5-6H,3-4H2,1H3,(H,13,14) |
InChI Key |
GTBQJJOECXRNIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC3=C(C=CN=C3N2)Cl |
Origin of Product |
United States |
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